
2,2-Dibromo-6-methoxy-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-6-methoxy-1-indanone is a heterocyclic organic compound with the molecular formula C10H8Br2O2 and a molecular weight of 319.98 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a methoxy group attached to an indanone core. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-6-methoxy-1-indanone typically involves the bromination of 6-methoxy-1-indanone. One common method includes the use of bromine in the presence of a Lewis acid, such as aluminum chloride, to facilitate the bromination reaction . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-6-methoxy-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 6-methoxy-1-indanone by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3).
Reduction: Zinc (Zn) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Reduction: 6-Methoxy-1-indanone.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2,2-Dibromo-6-methoxy-1-indanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-6-methoxy-1-indanone is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The bromine atoms and methoxy group may play a role in binding to specific molecular targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1-indanone: A precursor in the synthesis of 2,2-Dibromo-6-methoxy-1-indanone.
5-Methoxy-1-indanone: Another methoxy-substituted indanone with different biological activities.
5,6-Dimethoxy-1-indanone: Contains two methoxy groups and exhibits unique chemical properties.
Uniqueness
The combination of bromine atoms and a methoxy group on the indanone core makes it a valuable compound for various chemical transformations and biological studies .
Propriétés
Numéro CAS |
62015-81-0 |
|---|---|
Formule moléculaire |
C10H8Br2O2 |
Poids moléculaire |
319.98 g/mol |
Nom IUPAC |
2,2-dibromo-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-7-3-2-6-5-10(11,12)9(13)8(6)4-7/h2-4H,5H2,1H3 |
Clé InChI |
QILPNBPBCDOCJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(C2=O)(Br)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
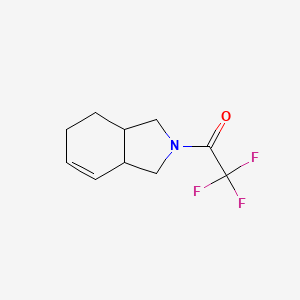
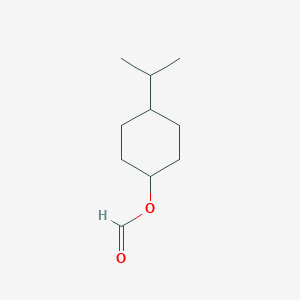
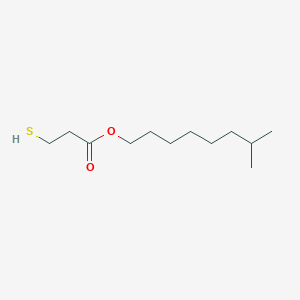
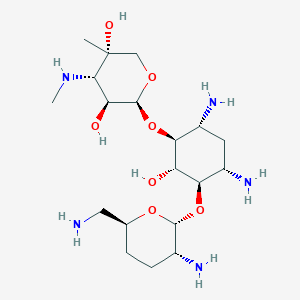
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
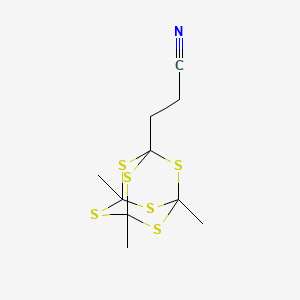
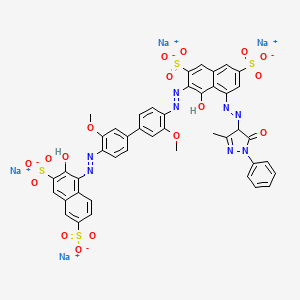
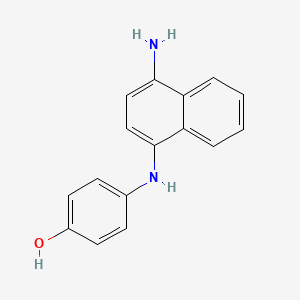
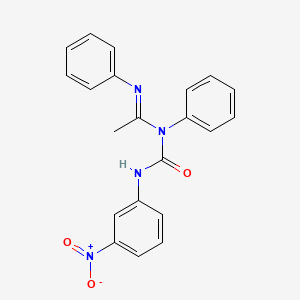
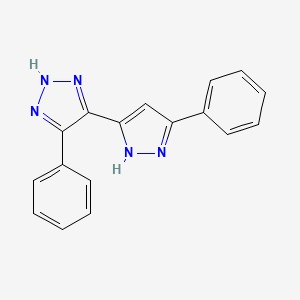
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
